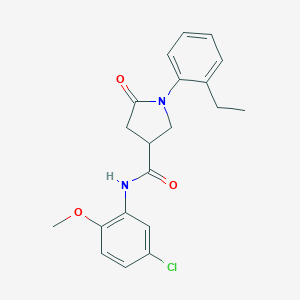![molecular formula C20H19ClN2O4 B271247 2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known by the name 'CMOPC' and belongs to the class of organic compounds called pyrrolidine carboxylic acids.
Mecanismo De Acción
The exact mechanism of action of CMOPC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMOPC has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMOPC in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using CMOPC is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CMOPC. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another possible direction is to investigate its potential applications in the treatment of cancer. Additionally, further studies on the mechanism of action of CMOPC may help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of CMOPC involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate, followed by the addition of phenylhydrazine and sodium acetate. The resulting product is then treated with acetic anhydride and pyridine to obtain CMOPC in high yield and purity.
Aplicaciones Científicas De Investigación
CMOPC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C20H19ClN2O4 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-13-7-8-15(10-17(13)21)22-18(24)12-27-20(26)14-9-19(25)23(11-14)16-5-3-2-4-6-16/h2-8,10,14H,9,11-12H2,1H3,(H,22,24) |
Clave InChI |
QBSBLLVNFUVFST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)







![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)

